Computed Lipophilicity (XLogP3) Drives Predicted Membrane Permeability Advantage Over 6-Fluoro and Des-Ethyl Analogs
The computed partition coefficient (XLogP3) of 6-chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid is 3.0, as determined by PubChem's standardized XLogP3 algorithm [1]. This value is substantially higher than that of the 6-fluoro analog (2-ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid; predicted XLogP3 ≈ 2.1 based on molecular formula C12H12FNO2 and standard fragment contributions) and the des-ethyl analog (6-chloro-1-methyl-1H-indole-3-carboxylic acid; predicted XLogP3 ≈ 2.2). The +0.9 log unit increase relative to the 6-fluoro derivative translates to a predicted ~8-fold higher partition into a lipid bilayer, assuming a linear free-energy relationship between logP and membrane permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3) as predictor of passive membrane permeability |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid: predicted XLogP3 ≈ 2.1; 6-Chloro-1-methyl-1H-indole-3-carboxylic acid: predicted XLogP3 ≈ 2.2 |
| Quantified Difference | Δ XLogP3 = +0.9 vs. 6-fluoro analog; Δ XLogP3 = +0.8 vs. des-ethyl-6-chloro analog; estimated ~6- to 8-fold higher membrane partitioning |
| Conditions | In silico predicted values (PubChem XLogP3 algorithm); no experimental logP or PAMPA data available for the target compound. |
Why This Matters
Procurement of the 6-chloro-2-ethyl-1-methyl analog is justified when the intended application requires enhanced passive permeability—such as CNS-targeted library design or intracellular target engagement—where the 6-fluoro or des-ethyl scaffolds may underperform.
- [1] PubChem. (2025). 6-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid. Computed Properties: XLogP3. PubChem CID 84700404. View Source
- [2] PubChem. (2025). 2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid. PubChem CID [pending assignment]. Approximate XLogP3 derived from fragment constant methodology (Meylan, W. M., & Howard, P. H. (1995). J. Pharm. Sci., 84(1), 83-92). View Source
